Biotinyl-Prion Protein (106-126) (human)
Description
Biotinyl-Prion Protein (106-126) (human) is a synthetic peptide corresponding to residues 106–126 of the human prion protein (PrP). This fragment retains the amyloidogenic and neurotoxic properties of the full-length pathogenic isoform (PrP<sup>Sc</sup>), making it a critical model for studying prion-mediated neurodegeneration . The peptide induces apoptosis via mitochondrial disruption, activates pro-inflammatory pathways, and disrupts autophagic flux in neuronal cells . Its biotinylation facilitates tracking in experimental systems, enabling precise studies of its interaction with cellular components such as α7 nicotinic acetylcholine receptors (α7nAChR) and formyl peptide receptor-like 1 (FPRL1) .
Properties
Molecular Weight |
2138.57 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Biotinyl-Prion Protein (106-126) (human) is a synthetic peptide corresponding to a specific segment of the human prion protein, mirroring residues 106–126 . The PrP 106-126 peptide is a tool for studying prion diseases, which are marked by the misfolding of the cellular prion protein . This peptide mimics features of the pathogenic PrPSc isoform, including cytotoxicity, neurotoxicity, and β-sheet conformation .
Scientific Research Applications
PrP 106–126 plays a role in understanding amyloid-like structures in neurodegenerative pathways of prion diseases, highlighting the importance of oligomers and prion-like spread in protein misfolding disorders . The applications of Biotinyl-Prion Protein (106-126) (human) in scientific research are detailed below:
- Understanding Prion Diseases: Prion diseases are fatal neurodegenerative disorders that involve the accumulation of misfolded prion proteins . PrP 106-126 helps in understanding the molecular mechanisms of prion-induced neurotoxicity and developing therapeutic approaches for these diseases .
- Mimicking PrPSc Properties: The synthetic peptide successfully mimics several hallmark features of PrPSc, such as cytotoxicity, neurotoxicity, gliotrophic activity, resistance to proteinase-K, and β-sheet conformation .
- Role of Amyloid in Neurodegeneration: PrP106-126 contributed to the understanding of the role of amyloid in the pathogenesis of protein-misfolding neurodegenerative disorders .
- Mitochondrial Dysfunction Studies: PrP 106-126 is known to increase mitochondrial membrane permeability in neuroblastoma cells, leading to cytochrome c release and caspase activation, thus triggering apoptosis .
Case Studies
- Neurotoxicity Research: A study utilized a synthetic peptide homologous to residues 106-126 of the human prion protein (PrP106-126) as a tool for investigating the mechanisms of neurotoxicity .
- Antioxidant and Anti-inflammatory Effects: Studies have shown that irisin regulates glucose and lipid metabolism and exhibits antioxidant effects in type 2 diabetes . In models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD), irisin levels are typically lower, and exogenous administration of irisin has been shown to significantly reduce oxidative stress levels in the brain and enhance mitochondrial function .
Data Table
Comparison with Similar Compounds
PrP(106-126) vs. Full-Length PrP<sup>Sc</sup>
- Mechanism: Both induce neuronal apoptosis via mitochondrial dysfunction (e.g., cytochrome c release, Bcl-2 downregulation) and activate pro-inflammatory responses in monocytes .
- Key Difference: PrP(106-126) lacks the glycosylphosphatidylinositol (GPI) anchor of PrP<sup>Sc</sup>, reducing its membrane persistence but retaining toxicity .
PrP(106-126) vs. Other Amyloidogenic Peptides (e.g., Aβ1-42)
- Toxicity : Both form β-sheet-rich aggregates and ion-permeable channels in lipid bilayers, disrupting cellular ion homeostasis .
- Specificity: PrP(106-126) uniquely activates FPRL1, a chemotactic receptor in monocytes, while Aβ1-42 primarily interacts with Toll-like receptors (TLRs) .
Pharmacological Modulators of PrP(106-126) Toxicity
Sulforaphane
Resveratrol
Fibrinogen
- Mechanism : Binds PrP(106-126), inhibiting cytosolic Ca<sup>2+</sup> influx and calpain activation in platelets and neurons .
- Efficacy : Reduces PrP(106-126)-induced platelet activation by 70% and neuronal toxicity by 50% .
Receptor-Specific Interactions
α7nAChR Agonists (e.g., PNU-282987)
FPRL1 Antagonists
- Role: Blocking FPRL1 inhibits PrP(106-126)-mediated monocyte chemotaxis and pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) .
Data Tables
Table 1: Comparative Toxicity Mechanisms
Table 2: Neuroprotective Agents Against PrP(106-126)
Critical Research Findings
- PrP<sup>C</sup> Dependence: PrP(106-126) toxicity is exacerbated in PrP<sup>C</sup>-knockout cells (Zpl 3-4), highlighting PrP<sup>C</sup>'s role in autophagic regulation .
Preparation Methods
Peptide Synthesis and Biotinylation
Solid-Phase Peptide Synthesis (SPPS):
The standard method for preparing the Biotinyl-Prion Protein (106-126) involves SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide sequence (KTNMKHMAGAAAAGAVVGGLG) is assembled stepwise on a solid resin, allowing for precise control over amino acid incorporation.
Biotinylation Strategy:
Biotin is typically conjugated at the N-terminus of the peptide during or post-synthesis. This can be achieved by coupling biotinylated reagents such as biotin-N-hydroxysuccinimide ester to the free amino group of the peptide on resin or in solution after cleavage. The biotin tag facilitates subsequent affinity purification and detection.
Purification:
After synthesis and biotinylation, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%). Mass spectrometry confirms the correct molecular weight and successful biotinylation.
Preparation of Peptide Stock Solutions
Solubilization and Storage:
According to established protocols, the purified Biotinyl-Prion Protein (106-126) is dissolved in a suitable buffer to prepare stock solutions. For example, the peptide is dissolved in buffer B, which contains 20 mM HEPES, 134 mM NaCl, 2.9 mM KCl, 1 mM MgCl₂, 5 mM glucose, 0.34 mM NaH₂PO₄, 12 mM NaHCO₃, adjusted to pH 7.4 without additives like PGE1 or BSA. A typical stock concentration is 0.5 mM.
Aliquoting and Storage Conditions:
The peptide solution is aliquoted to avoid repeated freeze-thaw cycles and stored at −20°C to maintain stability and prevent degradation.
Preparation for Experimental Use
Dilution and Handling:
Before use in biological assays, the stock solution is diluted to the desired working concentration (e.g., 50 µM) in the same buffer or cell culture media. The solution is often incubated briefly at room temperature to allow partial aggregation or conformational changes that mimic pathological states.
Aggregation State Control:
The aggregation state of Prion Protein (106-126) peptides is critical for their biological activity. Studies show that the peptide can spontaneously form β-sheet-rich fibrils under certain conditions, typically involving incubation at physiological pH and temperature. Controlling aggregation involves adjusting peptide concentration, incubation time, and buffer composition.
Analytical Characterization of Prepared Peptide
Conformational Analysis:
Fourier-transform infrared spectroscopy (FTIR) and circular dichroism (CD) spectroscopy are used to assess secondary structure, confirming β-sheet formation characteristic of prion peptides. This step ensures that the prepared peptide mimics the pathogenic conformation.
Functional Assays:
The prepared Biotinyl-Prion Protein (106-126) is validated in functional assays such as activation of microglia or platelet responses. For instance, exposure to 50 µM peptide induces caspase-1 activation in platelets, measurable by fluorescent inhibitors like FLICA (5-carboxyfluorescein-Tyr-Val-Ala-Asp-fluoromethylketone).
Summary Table of Preparation Parameters
Additional Notes on Preparation
- Sterility: All preparation steps are performed under sterile conditions to avoid contamination, especially for cell-based assays.
- Aliquot Handling: Avoid repeated freeze-thaw cycles to maintain peptide integrity.
- Peptide Variants: Some studies use scrambled or mutated peptides as controls to validate specificity of biological effects.
This detailed overview synthesizes diverse authoritative sources to present a professional and comprehensive guide on the preparation of Biotinyl-Prion Protein (106-126) (human), emphasizing synthesis, handling, and characterization methods critical for reproducible research outcomes.
Q & A
Q. What is the primary mechanism by which Biotinyl-Prion Protein (106-126) (human) induces neurotoxicity in neuronal cells?
The peptide induces neurotoxicity through two key pathways:
- Ion channel formation : In planar lipid bilayer experiments, the peptide forms non-selective, ion-permeable channels, disrupting membrane potential and ionic homeostasis (e.g., Ca²⁺ influx), leading to apoptosis .
- Mitochondrial dysfunction : The peptide triggers Bax translocation to mitochondria, cytochrome c release, and reactive oxygen species (ROS) generation, measured via assays like TUNEL and Annexin V in SH-SY5Y cells .
Q. How does Biotinyl-Prion Protein (106-126) (human) model the pathological effects of full-length PrPSc in prion diseases?
The peptide retains key neurotoxic properties of PrPSc, including β-sheet-rich amyloid aggregation, protease resistance, and induction of apoptosis. It is widely used to study prion-related mitochondrial dysfunction and oxidative stress in in vitro neuronal models (e.g., SH-SY5Y cells) .
Advanced Research Questions
Q. What experimental approaches are recommended to resolve discrepancies in reported neurotoxic mechanisms (e.g., ion channel vs. mitochondrial pathways)?
- Multi-modal biophysical assays : Combine planar lipid bilayer electrophysiology (to confirm channel activity) with atomic force microscopy (AFM) to visualize membrane disruption .
- Mitochondrial-specific probes : Use JC-1 staining for mitochondrial membrane potential and MitoSOX for ROS quantification to validate mitochondrial involvement .
- Oxidative stress controls : Pre-treat cells with antioxidants (e.g., NAC) to isolate ROS-dependent toxicity .
Q. How can the aggregation propensity of Biotinyl-Prion Protein (106-126) (human) be quantitatively analyzed in vitro?
- Circular dichroism (CD) spectroscopy : Monitor structural transitions from random coil to β-sheet-rich aggregates under low pH or "aged" conditions .
- Thioflavin T (ThT) fluorescence : Quantify amyloid fibril formation kinetics .
- AFM imaging : Resolve nanometer-scale morphological changes during aggregation .
Q. What methodological considerations are critical for replicating neurotoxicity in different neuronal cell lines?
- Cell line selection : SH-SY5Y cells are standard due to high PrP expression and mitochondrial sensitivity. Validate PrP receptor expression via Western blot .
- Peptide handling : Pre-dissolve in hexafluoroisopropanol (HFIP) to eliminate pre-formed aggregates, then dilute in serum-free media to avoid lipid interactions .
- Dose-response calibration : Optimize concentrations (typically 50–100 µM) using MTT assays to avoid off-target effects .
Data Analysis & Contradiction Resolution
Q. How can conflicting results on the role of oxidative stress in peptide-induced toxicity be addressed?
- ROS source mapping : Use inhibitors like rotenone (mitochondrial complex I) or apocynin (NADPH oxidase) to differentiate mitochondrial vs. cytoplasmic ROS contributions .
- Metabolomic profiling : Compare lipid peroxidation (MDA assay) and glutathione depletion in cells treated with/without IGF-1 or lactoferrin, which block Bax translocation .
Q. What strategies validate the physiological relevance of in vitro findings to in vivo prion models?
- Cross-species comparisons : Test peptide variants with sequence differences (e.g., murine vs. human PrP 106-126) to assess conservation of toxic motifs .
- Protease resistance assays : Compare peptide stability to full-length PrPSc using proteinase K digestion followed by SDS-PAGE .
Experimental Design & Best Practices
Q. What controls are essential for neuroprotection studies targeting Biotinyl-Prion Protein (106-126) (human)?
- Scrambled peptide controls : Use a non-toxic scrambled sequence (e.g., PrP 106-126 scrambled) to confirm toxicity specificity .
- Caspase inhibition : Include Z-VAD-FMK to distinguish apoptosis from necrosis .
- Mitochondrial isolation : Validate Bax translocation via subcellular fractionation and Western blot .
Q. How can researchers ensure reproducibility in peptide preparation and handling?
- Aggregation monitoring : Regularly characterize peptide solutions using dynamic light scattering (DLS) or AFM .
- Batch consistency : Use mass spectrometry to verify peptide purity (>95%) and avoid lot-to-lot variability .
Integration with Broader Research
Q. How can this peptide be used to study cross-talk between prion diseases and other neurodegenerative conditions (e.g., Alzheimer’s)?
- Co-aggregation assays : Incubate with Aβ42 or tau peptides to test synergistic amyloid formation .
- Shared pathway analysis : Profile activation of JNK/caspase-3, common to both prion and Alzheimer’s models, using phospho-specific antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
